Home > Products > Screening Compounds P21328 > Phosphoribosyl pyrophosphate
Phosphoribosyl pyrophosphate - 7540-64-9

Phosphoribosyl pyrophosphate

Catalog Number: EVT-10893318
CAS Number: 7540-64-9
Molecular Formula: C5H13O14P3
Molecular Weight: 390.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-O-phosphono-alpha-D-ribofuranosyl diphosphate is a derivative of alpha-D-ribose having a phosphate group at the 5-position and a diphosphate at the 1-position. It has a role as a human metabolite, a plant metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to an alpha-D-ribose. It is a conjugate acid of a 5-O-phosphonato-alpha-D-ribofuranosyl diphosphate(5-).
The key substance in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides.
Phosphoribosyl pyrophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Alpha-Phosphoribosylpyrophosphoric Acid is a natural product found in Arabidopsis thaliana, Homo sapiens, and Euglena gracilis with data available.
Phosphoribosyl pyrophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Overview

The compound 3-[4-[1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride is a complex organic molecule with potential applications in medicinal chemistry. It belongs to a class of compounds that exhibit diverse biological activities, particularly in the field of pharmacology.

Source

This compound is synthesized through intricate organic chemistry methods that involve multiple steps of chemical reactions and modifications. The specific synthesis pathways and conditions can vary based on the desired properties and applications of the final product.

Classification

The compound can be classified as an organic amide due to the presence of the amide functional group (-C(=O)N-). Additionally, it contains multiple aromatic rings and heterocycles, which are characteristic of many bioactive molecules.

Synthesis Analysis

Methods

The synthesis of 3-[4-[1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride typically involves several key steps:

  1. Formation of the Benzamide Backbone: The initial step involves the reaction between a suitable aromatic amine and an acyl chloride to form the benzamide structure.
  2. Introduction of Side Chains: Subsequent reactions introduce various side chains, including the pyrrolidine moiety and dichloro-benzoxazine derivatives.
  3. Hydrochloride Salt Formation: The final step often involves converting the base form of the compound into its hydrochloride salt to enhance solubility and stability.

Technical Details

The synthesis may utilize techniques such as:

  • Refluxing in organic solvents to facilitate reactions.
  • Chromatography for purification of intermediates.
  • Spectroscopic methods (NMR, IR) for structural confirmation at each synthetic stage.
Molecular Structure Analysis

Data

The molecular formula can be derived from its structural components, typically yielding a high molecular weight due to multiple rings and substituents. The exact molecular weight would need to be calculated based on the complete formula.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amides and aromatic compounds:

  1. Acid-base reactions: Due to the presence of nitrogen atoms.
  2. Nucleophilic substitutions: Particularly involving halogenated groups or reactive carbon centers.
  3. Hydrolysis: Under acidic or basic conditions, leading to potential breakdown products.

Technical Details

These reactions may require specific conditions such as temperature control, pH adjustments, or catalysts to promote desired pathways while minimizing side reactions.

Mechanism of Action

Process

The mechanism of action for this compound would likely involve interactions with biological targets such as enzymes or receptors. For example:

  1. Binding Affinity: The compound may bind selectively to certain receptors (e.g., G protein-coupled receptors) due to its structural features.
  2. Signal Transduction: Upon binding, it may trigger intracellular signaling pathways that lead to physiological responses.

Data

Quantitative data regarding binding affinities (e.g., KiK_i values) would typically be obtained through assays comparing this compound to known ligands.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically a crystalline solid or powder.
  • Solubility: Enhanced in hydrochloride form, soluble in polar solvents like water or methanol.

Chemical Properties

Chemical properties might include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture or strong acids/bases.
  • Reactivity: Can undergo hydrolysis or oxidation under certain conditions.

Relevant data such as melting point, boiling point, and specific heat capacity would require experimental determination.

Applications

Scientific Uses

This compound has potential applications in:

  1. Pharmaceutical Development: As a candidate for drug development targeting specific diseases (e.g., cancer or neurological disorders).
  2. Biochemical Research: Used as a tool compound in studying biological pathways or receptor interactions.
  3. Chemical Probes: Investigating mechanisms of action for similar structures in medicinal chemistry.
Biochemical Synthesis and Regulatory Mechanisms of Phosphoribosyl Pyrophosphate (PRPP)

Enzymatic Biosynthesis Pathways

Phosphoribosyl pyrophosphate (Phosphoribosyl pyrophosphate) serves as a fundamental biosynthetic precursor in nucleotide metabolism, cofactor synthesis, and amino acid biosynthesis. Its synthesis represents the committed step linking carbohydrate metabolism to nucleotide production.

Ribose-Phosphate Pyrophosphokinase (Phosphoribosyl Pyrophosphate Synthetase) Catalytic Mechanisms

Ribose-phosphate pyrophosphokinase (EC 2.7.6.1), commonly termed Phosphoribosyl pyrophosphate synthetase, catalyzes the transfer of a pyrophosphoryl group from adenosine triphosphate to ribose 5-phosphate, yielding Phosphoribosyl pyrophosphate and adenosine monophosphate:

Adenosine triphosphate + Ribose 5-phosphate → Phosphoribosyl pyrophosphate + Adenosine monophosphate

The enzymatic mechanism involves nucleophilic attack by the anomeric hydroxyl group (C1-OH) of ribose 5-phosphate on the beta-phosphorus of adenosine triphosphate in a bimolecular displacement (SN2) reaction, as demonstrated using oxygen-18 labeled substrates [2] [3]. This reaction requires magnesium ions for proper adenosine triphosphate coordination and proceeds via an ordered sequential mechanism where ribose 5-phosphate binds before adenosine triphosphate, and adenosine monophosphate is released prior to Phosphoribosyl pyrophosphate [2] [6]. Structural analyses reveal that each monomer contains distinct substrate-binding domains: a flexible loop (Phe92–Ser108) and pyrophosphate binding loop (Asp171–Gly174) coordinate adenosine triphosphate binding, while residues Asp220–Thr228 form the ribose 5-phosphate binding pocket [2] [8]. The catalytically active enzyme exists as a hexameric complex composed of three homodimers arranged in a propeller-like configuration [9].

Table 1: Classes of Phosphoribosyl Pyrophosphate Synthetase Across Organisms

ClassOrganismsPhosphate ActivationAllosteric InhibitionStructural Features
IEscherichia coli, HumansRequiredAdenosine diphosphate, Guanosine diphosphateHexameric, Canonical allosteric site
IIPlantsNot requiredCompetitive inhibition by Adenosine diphosphateDistinct regulatory mechanism
IIIArchaeaRequiredNoneLacks allosteric regulation

Allosteric Regulation by Nucleotide Effectors and Inorganic Phosphate

Phosphoribosyl pyrophosphate synthetase activity is exquisitely regulated through allosteric mechanisms that sense cellular energy status and nucleotide pools. Class I enzymes, predominant in bacteria and mammals, exhibit complex modulation:

  • Activation: Inorganic phosphate binds to an allosteric site (Site I), inducing conformational changes that enhance catalytic efficiency. At physiological concentrations, phosphate stabilizes the flexible loop structure critical for adenosine triphosphate binding [2] [3] [6].
  • Inhibition: Adenosine diphosphate serves as the primary allosteric inhibitor, competing with phosphate at Site I. Guanosine diphosphate exhibits inhibitory effects in some isoforms. Biochemical studies demonstrate that adenosine diphosphate binding induces an open conformation that impedes adenosine triphosphate access [2] [8]. Paradoxically, high phosphate concentrations (>30 millimolar) inhibit activity by competing with ribose 5-phosphate at the catalytic site [3].

Remarkably, cryoelectron microscopy studies reveal that Phosphoribosyl pyrophosphate synthetase forms filamentous structures (cytoophidia) in response to ligand binding. Type A filaments (induced by adenosine triphosphate + magnesium) exhibit resistance to allosteric inhibition due to conformational locking of the regulatory flexible loop. These filaments contain a noncanonical allosteric site (Site II) that binds adenosine monophosphate/adenosine diphosphate, further stabilizing the filament structure and modulating enzyme kinetics [3] [8].

Isoform-Specific Functional Diversification in Eukaryotic Systems

Eukaryotes exhibit evolutionary diversification of Phosphoribosyl pyrophosphate synthetase isoforms with distinct regulatory properties and expression patterns:

  • Humans: Three isoforms exist: Phosphoribosyl pyrophosphate synthetase 1 (Xq22-q24), Phosphoribosyl pyrophosphate synthetase 2 (Xp22.2), and testis-specific Phosphoribosyl pyrophosphate synthetase 1 like 1 (Chromosome 7p21.1). Phosphoribosyl pyrophosphate synthetase 1 displays the highest sensitivity to adenosine diphosphate inhibition and is predominantly expressed in neural and auditory tissues [5] [9].
  • Saccharomyces cerevisiae: Five paralogous genes (Phosphoribosyl pyrophosphate synthetase 1–5) persist following whole-genome duplication. Phosphoribosyl pyrophosphate synthetase 5 functions as a regulatory subunit modulating the catalytic subunits, while Phosphoribosyl pyrophosphate synthetase 3 overexpression enhances cell wall resistance to acetic acid stress—an adaptation relevant to industrial biofuel production [5].

Mutations in Phosphoribosyl pyrophosphate synthetase 1 cause human diseases through isoform-specific mechanisms: gain-of-function mutations (e.g., Asp52His, Leu129Ile, Asn114Ser) cause Phosphoribosyl pyrophosphate synthetase superactivity characterized by purine overproduction and gout, while loss-of-function mutations (e.g., Asp65Asn, Ala87Thr, Ile290Thr) result in neurological disorders (Arts syndrome, Charcot-Marie-Tooth disease type 5, nonsyndromic deafness) due to impaired nucleotide synthesis in neural tissues [9].

Transcriptional and Post-Translational Control of Phosphoribosyl Pyrophosphate Synthetase Activity

Epigenetic Modulation of Phosphoribosyl Pyrophosphate Synthetase 1 Expression

Transcriptional regulation of Phosphoribosyl pyrophosphate synthetase 1 represents a critical control point for cellular Phosphoribosyl pyrophosphate production:

  • MicroRNA Regulation: Phosphoribosyl pyrophosphate synthetase 1 expression is post-transcriptionally regulated by microRNA-376 family members (microRNA-376a-3p, microRNA-376b-3p, microRNA-376c-3p). These microRNAs bind complementary sequences in the 3' untranslated region of Phosphoribosyl pyrophosphate synthetase 1 messenger RNA, leading to translational repression or transcript degradation. During inner ear development, dynamic spatiotemporal expression of microRNA-376 in cochlear and vestibular hair cells precisely modulates Phosphoribosyl pyrophosphate synthetase 1 levels, with disruption contributing to sensorineural deafness in Phosphoribosyl pyrophosphate synthetase 1 deficiency syndromes [9].
  • Cancer-Associated Dysregulation: Neuroblastoma studies reveal Phosphoribosyl pyrophosphate synthetase 1 overexpression correlates with poor prognosis and tumor proliferation. Downregulation of Phosphoribosyl pyrophosphate synthetase 1 inhibits neuroblastoma cell growth in vitro and in vivo by disturbing deoxyribonucleic acid synthesis, establishing Phosphoribosyl pyrophosphate synthetase 1 as an oncological therapeutic target [4]. Similar overexpression occurs in relapsed acute lymphoblastic leukemia, hepatocellular carcinoma, and glioblastoma, often driven by epigenetic mechanisms including promoter hypomethylation and transcription factor activation [9] [10].

Phosphorylation-Dependent Enzyme Activation

Post-translational modifications provide rapid fine-tuning of Phosphoribosyl pyrophosphate synthetase activity independent of transcriptional control:

  • Kinase-Mediated Activation: In hepatocellular carcinoma, fructokinase phosphorylates Phosphoribosyl pyrophosphate synthetase 1 at an unidentified serine/threonine residue, enhancing enzymatic activity and promoting pentose phosphate pathway flux. This phosphorylation event correlates with increased purine nucleotide pools supporting tumor growth [9].
  • Structural Consequences: Phosphorylation induces conformational changes that mimic phosphate activation, reducing enzyme sensitivity to adenosine diphosphate inhibition. This mechanism allows cancer cells to decouple Phosphoribosyl pyrophosphate production from normal allosteric constraints, sustaining nucleotide biosynthesis during rapid proliferation [4] [9].

Table 2: Regulatory Mechanisms Governing Phosphoribosyl Pyrophosphate Synthetase Activity

Regulatory LevelMechanismEffectors/ModulatorsFunctional Outcome
AllostericFeedback inhibitionAdenosine diphosphate, Guanosine diphosphatePrevents purine overproduction
AllostericSubstrate activationInorganic phosphateEnhances catalytic efficiency
StructuralFilament formation (cytoophidia)Adenosine triphosphate, MagnesiumAttenuates inhibition; Stabilizes enzyme
TranscriptionalmicroRNA-mediated silencingmicroRNA-376 familyTissue-specific expression control
Post-translationalPhosphorylationFructokinase (in cancer)Constitutive activation
GeneticIsoform-specific mutationsPhosphoribosyl pyrophosphate synthetase 1 missense variantsAltered kinetics; Neurological disease

The integrated control of Phosphoribosyl pyrophosphate synthetase—through allosteric effectors, filament polymerization, epigenetic regulation, and post-translational modifications—illustrates the biochemical sophistication underlying cellular nucleotide homeostasis. Dysregulation at any level contributes to human pathologies ranging from inborn errors of metabolism to cancer progression, highlighting Phosphoribosyl pyrophosphate synthetase as a critical metabolic node worthy of continued investigation. Future research elucidating the structural basis of filament-associated regulation and tissue-specific isoform functions promises to reveal new therapeutic strategies for Phosphoribosyl pyrophosphate-related disorders [3] [5] [9].

Properties

CAS Number

7540-64-9

Product Name

Phosphoribosyl pyrophosphate

IUPAC Name

[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] phosphono hydrogen phosphate

Molecular Formula

C5H13O14P3

Molecular Weight

390.07 g/mol

InChI

InChI=1S/C5H13O14P3/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5-/m1/s1

InChI Key

PQGCEDQWHSBAJP-TXICZTDVSA-N

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.